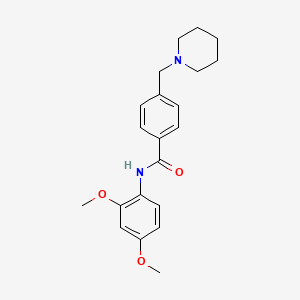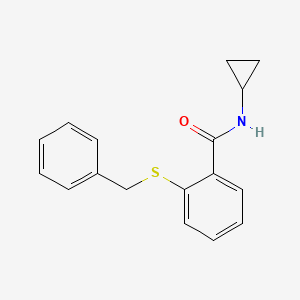![molecular formula C14H19Cl2N3O3S B4442379 N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442379.png)
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DPA-714, is a small molecule that has gained attention for its potential use in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to bind to a specific site on TSPO, leading to a conformational change in the protein and subsequent activation of downstream signaling pathways. TSPO has been implicated in a variety of physiological and pathological processes, including regulation of mitochondrial function, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the ability to modulate inflammation and oxidative stress. In preclinical studies, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high specificity for TSPO, which allows for accurate and reliable quantification of TSPO expression in vivo. However, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it challenging to use in longitudinal studies. Additionally, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a small molecule, which can limit its ability to penetrate the blood-brain barrier and reach target tissues.
Orientations Futures
There are a number of potential future directions for research on N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, including the development of new imaging techniques that can improve the sensitivity and specificity of TSPO imaging. Additionally, there is growing interest in using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide as a therapeutic agent for neurodegenerative disease, either alone or in combination with other drugs. Finally, there is a need for further research to fully elucidate the mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and its downstream signaling pathways.
Applications De Recherche Scientifique
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used extensively in the field of neuroimaging, particularly in studies aimed at understanding the role of TSPO in neuroinflammation and neurodegeneration. N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be a highly specific ligand for TSPO, with minimal binding to other proteins or receptors. This specificity has allowed researchers to use N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-13-9-11(15)3-4-12(13)16/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOGDYJGPMAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![N-[4-(1H-imidazol-1-ylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B4442315.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)
![3-methyl-N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442333.png)

![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![N-(2-methoxy-5-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442364.png)

![(3-endo)-8-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4442367.png)
